5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-chlorophenyl)-9-methyl-6-propyl-
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Overview
Description
“5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-chlorophenyl)-9-methyl-6-propyl-” is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused to a purine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-chlorophenyl)-9-methyl-6-propyl-” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole ring, followed by the introduction of the purine moiety through nucleophilic substitution or condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, temperature, and reaction time, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
“5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-chlorophenyl)-9-methyl-6-propyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which “5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-chlorophenyl)-9-methyl-6-propyl-” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5H-1,2,4-Triazolo(3,4-i)purin-5-one derivatives: Compounds with similar core structures but different substituents.
Purine analogs: Compounds that share the purine moiety but differ in other structural aspects.
Triazole-containing compounds: Molecules that feature the triazole ring but lack the purine component.
Uniqueness
The uniqueness of “5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-chlorophenyl)-9-methyl-6-propyl-” lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
135445-83-9 |
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Molecular Formula |
C16H15ClN6O |
Molecular Weight |
342.78 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H15ClN6O/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)16(22)24)10-4-6-11(17)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
OCLNWKRCTXJLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)Cl)N(C=N2)C |
Origin of Product |
United States |
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